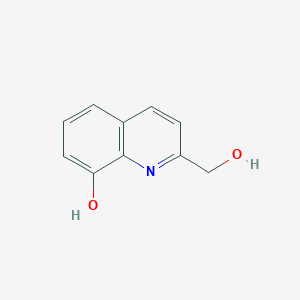

2-Quinolinemethanol, 8-hydroxy-

説明

“2-Quinolinemethanol, 8-hydroxy-” also known as “2-(Hydroxymethyl)-8-quinolinol” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Synthesis Analysis

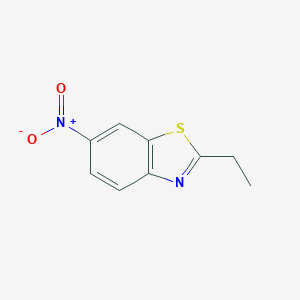

The synthesis of 8-Hydroxyquinoline derivatives, which includes “2-Quinolinemethanol, 8-hydroxy-”, has been a subject of interest in recent years due to their wide range of biological activities . A review article provides a literature overview of the various synthetic strategies of 8-Hydroxyquinoline (8-HQ) derivatives . Another study discusses the preparation of a heteropoly acid based organic hybrid heterogeneous catalyst by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40 .Molecular Structure Analysis

The molecular structure of “2-Quinolinemethanol, 8-hydroxy-” consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Quinolinemethanol, 8-hydroxy-” include a molecular formula of C10H9NO2, an average mass of 175.184 Da, and a monoisotopic mass of 175.063324 Da .科学的研究の応用

Preconcentration of Copper Ions : 8-Hydroxy quinoline is used as a chelating agent in dispersive liquid-liquid microextraction methods for preconcentrating copper ions. This technique is applied to determine copper in different water samples using flame atomic absorption spectrometry (Farajzadeh, Bahram, Ghorbani Mehr, & Jönsson, 2008).

Synthesis of 2-(2-Hydroxyaryl)quinolines : It is involved in the one-pot synthesis of novel 2-(2-hydroxyaryl)quinolines from the intramolecular reductive coupling reactions of 2′-hydroxy-2-nitrochalcones (Barros & Silva, 2003).

Adsorption of Lead(II) Ions : 8-Hydroxy quinoline-immobilized bentonite is used to investigate the adsorption behavior of lead(II) ions from aqueous solutions, demonstrating its potential in removing heavy metal pollutants (Ozcan, Gök, & Ozcan, 2009).

Antifungal and Antibacterial Agents : Derivatives of 8-hydroxy-2-quinoline acrylic acid are synthesized as potential antifungal and antibacterial agents, as well as intermediates for further synthetic studies (Vaidya & Cannon, 1959).

Corrosion Inhibition of Aluminum : 8-Hydroxy-quinoline (8-HQ) is investigated for the corrosion inhibition of pure aluminum in neutral and acidic chloride solutions. It strengthens the passive alumina layer and prevents chloride ion adsorption, protecting the aluminum oxide layer (Garrigues, Pébère, & Dabosi, 1996).

Colorimetric Detection of Hg2+ : Gold nanoparticles modified by 8-hydroxy-quinoline are used for the highly selective and sensitive colorimetric detection of Hg(2+) in environmental water samples (Gao et al., 2014).

Antiangiogenic Activity : 2-Formyl-8-hydroxy-quinolinium chloride shows potential antiangiogenic and antitumor activity, inhibiting the growth of human umbilical vein endothelial cells and demonstrating strong activity in a hepatocarcinogenesis model (Lam et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-(hydroxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-5,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWNESWWNQFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344901 | |

| Record name | 2-Quinolinemethanol, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17018-82-5 | |

| Record name | 2-Hydroxymethyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17018-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinemethanol, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

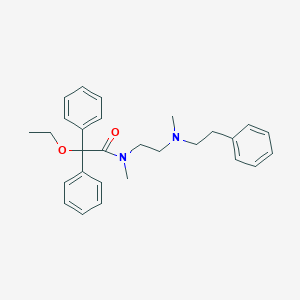

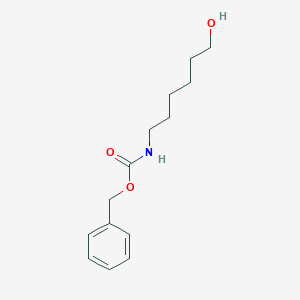

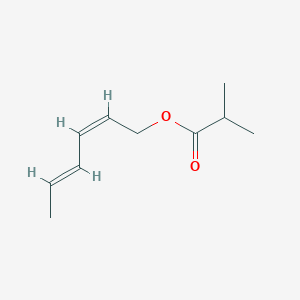

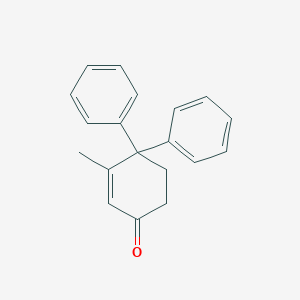

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

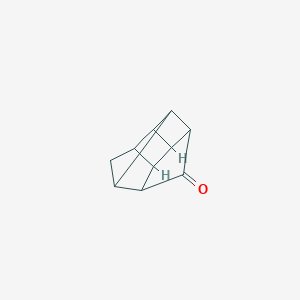

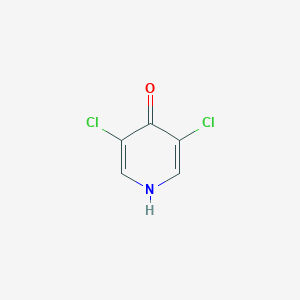

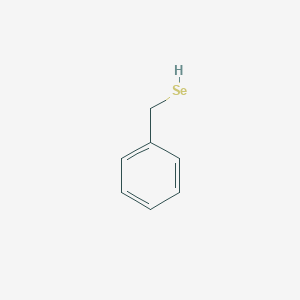

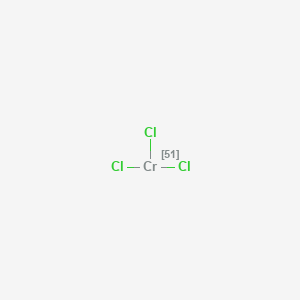

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。